molecular formula C5H12ClNO3 B1525375 2-[(2-Methoxyethyl)amino]acetic acid hydrochloride CAS No. 1311313-64-0

2-[(2-Methoxyethyl)amino]acetic acid hydrochloride

Cat. No.: B1525375
CAS No.: 1311313-64-0
M. Wt: 169.61 g/mol
InChI Key: XBCWQWKHOGWBDA-UHFFFAOYSA-N
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Description

2-[(2-Methoxyethyl)amino]acetic acid hydrochloride is a chemical compound with the CAS Number: 1311313-64-0 . It has a molecular weight of 169.61 . The IUPAC name for this compound is (2-methoxyethyl)glycine hydrochloride . It is typically stored at room temperature . The compound is usually in the form of a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H11NO3.ClH/c1-9-3-2-6-4-5(7)8;/h6H,2-4H2,1H3,(H,7,8);1H . The InChI key is XBCWQWKHOGWBDA-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

The physical form of this compound is a powder . It is stored at room temperature .

Scientific Research Applications

Metabolism Studies

The compound has been used in the study of in vivo metabolism of psychoactive phenethylamines in rats. For instance, Kanamori et al. (2002) investigated the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, identifying various metabolites including derivatives of 2-[(2-Methoxyethyl)amino]acetic acid hydrochloride (Kanamori et al., 2002).

Synthesis of Chemical Compounds

This chemical has been utilized in the synthesis of various compounds. For example, David and Veyrières (1969) discussed its use in the identification of n-acetyl derivatives in the degradation products of the ovalbumin glycopeptide (David & Veyrières, 1969).

Peptide Synthesis

In peptide synthesis, Shimohigashi et al. (1976) demonstrated the preparation of L-2-Amino-5-arylpentanoic Acids, using hydrochloric acid treatment, and showed its relevance as a constituent amino acid in AM-toxins (Shimohigashi, Lee, & Izumiya, 1976).

Pharmaceutical Research

In pharmaceutical research, Standridge and Swigor (1991) synthesized 4‐amino‐5‐chloro‐N[2‐(diethylamino)ethyl]‐2‐ [(butan‐2‐on‐3‐yl)oxy]‐[carbonyl‐14C]benzamide hydrochloride, a compound related to this compound, highlighting its application in the development of novel pharmaceuticals (Standridge & Swigor, 1991).

Liposome Coupling

Frisch, Boeckler, and Schuber (1996) synthesized thiol-reactive heterobifunctional reagents incorporating a structure similar to this compound for the coupling of peptides to liposomes, indicating its potential in drug delivery systems (Frisch, Boeckler, & Schuber, 1996).

Safety and Hazards

The safety information for 2-[(2-Methoxyethyl)amino]acetic acid hydrochloride indicates that it has the GHS07 pictogram . The signal word is "Warning" . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

2-(2-methoxyethylamino)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3.ClH/c1-9-3-2-6-4-5(7)8;/h6H,2-4H2,1H3,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBCWQWKHOGWBDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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